CUDC-427, also known as GDC-0917, is a selective antagonist of inhibitor of apoptosis proteins (IAPs), which play a crucial role in regulating apoptosis by inhibiting activated caspases. This compound is an orally bioavailable small molecule that has been developed for the treatment of various cancers, particularly those resistant to conventional therapies. It targets the IAP family, promoting activation of downstream apoptotic pathways, making it a promising candidate for enhancing the efficacy of existing cancer treatments .
CUDC-427 functions primarily through its interaction with IAPs, specifically by displacing them from their binding sites on caspases. The mechanism involves:
CUDC-427 has demonstrated significant biological activity in preclinical and clinical studies:
CUDC-427 is primarily being investigated for its applications in oncology:
Studies have highlighted several important interactions involving CUDC-427:
Several compounds share similarities with CUDC-427 in terms of mechanism and application. Below is a comparison highlighting their uniqueness:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
LCL161 | Inhibitor of apoptosis proteins | More potent against certain IAPs |
AZD5582 | Second mitochondria-derived activator | Dual action on IAPs and apoptosis |
SMAC mimetics | Mimics SMAC protein | Endogenous antagonist; varied potency |
GDC-0152 | Selective IAP inhibitor | Focused on hematological malignancies |
CUDC-427 stands out due to its oral bioavailability and its specific targeting of monovalent IAP interactions, making it suitable for various cancer types resistant to traditional therapies .